3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is a complex boronic acid derivative characterized by a phenylboronic acid core, a fluorine atom, a methyl group, and a propoxy linkage to a piperazine moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and as a reagent in various chemical reactions.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is synthesized for research purposes, primarily in the fields of chemistry and biology.
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid falls under the category of boronic acids, which are organic compounds containing boron. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
The synthesis of 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
The molecular formula for 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is . Its structure features:
The InChI Key for this compound is HOLVQFCYTSHUEA-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid exerts its effects is primarily through its interactions with biological molecules. The boronic acid group allows it to bind reversibly to diols present in sugars or other biomolecules, potentially influencing metabolic pathways or signaling processes.
The binding affinity and specificity can be affected by the presence of substituents on the aromatic ring, including the fluorine atom and piperazine moiety, which may enhance its biological activity or selectivity.
Relevant data such as pKa values indicate that boronic acids generally exhibit Lewis acidity with pKa values ranging from 4 to 10 depending on substituents .
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid has several scientific applications:
Boronic acids represent a cornerstone in modern medicinal chemistry due to their unique reactivity and versatile applications. These compounds serve as indispensable building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of biaryl structures prevalent in pharmaceutical agents. The sp²-sp² carbon-carbon bond formation capability allows medicinal chemists to rapidly generate diverse compound libraries for structure-activity relationship studies. The target compound, 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid hydrochloride (CAS: 1704082-06-3), exemplifies this utility with its boronic acid group positioned for strategic coupling reactions [1] [2]. Beyond their synthetic value, boronic acids demonstrate intrinsic bioactivity as enzyme inhibitors, particularly against proteases, through reversible interactions with catalytic serine residues. This dual functionality – as both synthetic intermediates and pharmacophores – establishes boronic acids as privileged structures in drug discovery pipelines targeting oncology, infectious diseases, and metabolic disorders.
The 4-methylpiperazine moiety constitutes a critical pharmacophoric element in numerous therapeutic agents, contributing significantly to both physicochemical properties and target engagement. This nitrogen-containing heterocycle enhances aqueous solubility through its proton-accepting capability, counterbalancing the hydrophobic character of aromatic systems. In the target compound, the propoxy linker connects the 4-methylpiperazine to the boronic acid-bearing phenyl ring, creating an optimal spatial separation that facilitates simultaneous interaction with complementary binding sites in biological targets [1] [6]. Structural analogs featuring this group demonstrate improved blood-brain barrier penetration, crucial for central nervous system-targeted therapeutics. Additionally, the basic nitrogen serves as a versatile handle for salt formation (evidenced by the hydrochloride salt of our target compound), enhancing crystallinity and pharmaceutical processability [1]. The methylation pattern specifically at the N4 position balances steric accessibility with electronic effects, modulating the pKa to maintain optimal tissue distribution profiles.
Strategic fluorination of aromatic systems confers multifaceted advantages in drug design, making it an essential modification in contemporary pharmaceuticals. The introduction of fluorine at the meta-position of the phenylboronic acid ring creates a distinct electronic profile characterized by enhanced π-system electron deficiency. This modification significantly influences the boronic acid's Lewis acidity, potentially increasing its reactivity toward diol-containing biomolecules and transition states in catalytic cycles [1] [5]. From a pharmacokinetic perspective, the carbon-fluorine bond stability resists metabolic cleavage, extending compound half-life in vivo. Fluorine's modest size (van der Waals radius 1.47 Å) enables isosteric replacement of hydrogen or hydroxyl groups without steric perturbation while providing enhanced membrane permeability through reduced hydrogen bonding capacity. The orthogonal dipoles created by the fluorine substituent can also participate in critical electrostatic interactions with protein targets, contributing to binding affinity and selectivity – particularly relevant in kinase inhibitors where fluorine-aromatic interactions with gatekeeper residues are increasingly exploited [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: